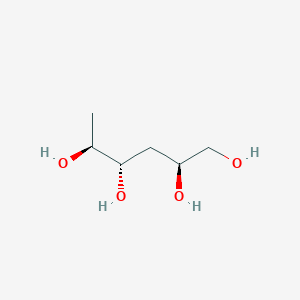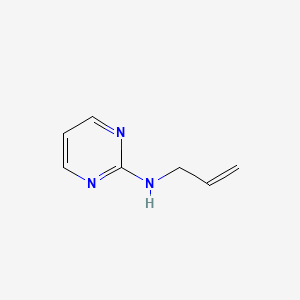
N-Allylpyrimidin-2-amine
Overview
Description
N-Allylpyrimidin-2-amine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features an allyl group attached to the nitrogen atom at the second position of the pyrimidine ring. Pyrimidines are known for their significance in various biological processes and their presence in nucleic acids.
Mechanism of Action
Target of Action
N-Allylpyrimidin-2-amine, also known as N-allyl-N-(2-pyrimidinyl)amine or N-prop-2-enylpyrimidin-2-amine, is a compound that has been found to have a wide range of biological activities. It has been shown to have antifungal and pesticidal activities and enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . It also acts as an inhibitor for N-type Ca-channels , endothelin receptors , and human methionine aminopeptidase .
Mode of Action
For example, when acting as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
This compound affects several biochemical pathways due to its wide range of targets. For instance, by inhibiting GSK3, it can impact the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For example, by inhibiting Bcr-Abl kinase, it could potentially interfere with the proliferation of cancer cells . Its antifungal and pesticidal activities suggest that it can disrupt the growth and development of fungi and pests .
Biochemical Analysis
Biochemical Properties
N-Allylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3) . These interactions often involve inhibition of the enzyme’s activity, which can lead to downstream effects on cellular processes. Additionally, this compound has shown potential as an inhibitor for N-type Ca-channels and endothelin receptors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases such as Bcr-Abl kinase can lead to alterations in cell signaling pathways that control cell proliferation and survival . Furthermore, this compound can affect gene expression by inhibiting transcription factors or other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, its binding to Bcr-Abl kinase inhibits the kinase’s activity, which in turn affects downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of cell signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cell death or tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki Coupling Reaction: One of the methods to synthesize N-Allylpyrimidin-2-amine involves the Suzuki coupling reaction.
Nickel-Catalyzed Difunctionalization: Another method involves the nickel-catalyzed difunctionalization of allyl moieties using organoboronic acids and organic halides.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Allylpyrimidin-2-amine can undergo oxidation reactions, where the allyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace the allyl group or other substituents on the pyrimidine ring with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: N-Allylpyrimidin-2-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry .
Biology and Medicine: In biological and medicinal research, this compound derivatives are studied for their potential therapeutic properties. Pyrimidine derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Comparison with Similar Compounds
N-Arylpyrimidin-2-amine: This compound features an aryl group instead of an allyl group attached to the nitrogen atom at the second position of the pyrimidine ring.
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine: This compound has a pyridin-3-yl group attached to the pyrimidine ring, showcasing different chemical properties and reactivity.
Uniqueness: N-Allylpyrimidin-2-amine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The allyl group allows for various chemical transformations, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-4-8-7-9-5-3-6-10-7/h2-3,5-6H,1,4H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWCTDSSMHOOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391005 | |
| Record name | N-allyl-N-(2-pyrimidinyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-93-2 | |
| Record name | N-2-Propen-1-yl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5176-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-allyl-N-(2-pyrimidinyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





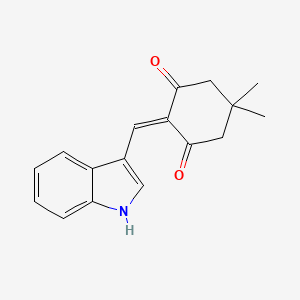

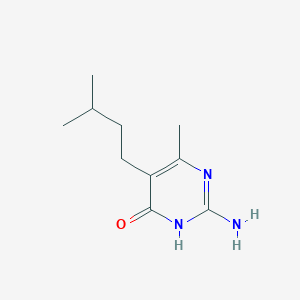
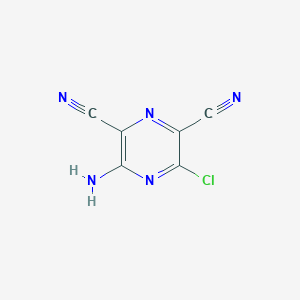
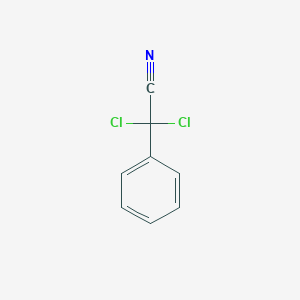



![3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B3031508.png)
